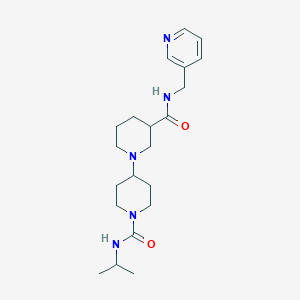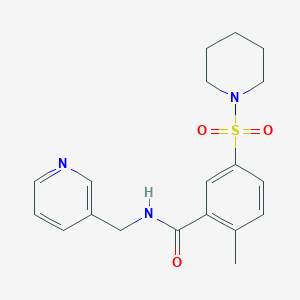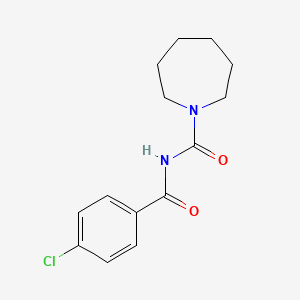
N~1~'-isopropyl-N~3~-(pyridin-3-ylmethyl)-1,4'-bipiperidine-1',3-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~'-isopropyl-N~3~-(pyridin-3-ylmethyl)-1,4'-bipiperidine-1',3-dicarboxamide, commonly known as 'compound X', is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has shown promising results in various preclinical studies.
Mecanismo De Acción
The exact mechanism of action of compound X is not yet fully understood. However, it is believed to act as a selective antagonist of the dopamine D3 receptor and a partial agonist of the serotonin 5-HT1A receptor. This dual action on the dopaminergic and serotonergic systems is thought to contribute to its therapeutic effects.
Biochemical and Physiological Effects:
In preclinical studies, compound X has been shown to modulate neurotransmitter systems such as dopamine, serotonin, and glutamate. It has been found to increase the release of dopamine and serotonin in certain brain regions, which may contribute to its antidepressant and anxiolytic effects. Additionally, it has been shown to reduce the release of glutamate, which may explain its analgesic and anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using compound X in lab experiments is its high selectivity for the dopamine D3 receptor, which allows for specific targeting of this receptor subtype. Additionally, the compound has shown good oral bioavailability and a favorable pharmacokinetic profile in animal models. However, one of the limitations of using compound X is its relatively low potency compared to other antipsychotic and antidepressant drugs. This may limit its effectiveness in certain experimental paradigms.
Direcciones Futuras
There are several future directions for research on compound X. One potential area of investigation is its potential use in combination therapy with other drugs for the treatment of various psychiatric and neurological disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of the compound and its effects on various neurotransmitter systems. Finally, clinical trials are needed to evaluate the safety and efficacy of compound X in humans.
Métodos De Síntesis
Compound X can be synthesized using a multi-step process involving the reaction of various chemical reagents. The synthesis method involves the use of N-Boc-piperazine and pyridine-3-carbaldehyde as starting materials, which are then subjected to a series of reactions including reductive amination, N-Boc deprotection, and amidation. The final product obtained is a white crystalline powder that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
Compound X has shown potential therapeutic applications in various preclinical studies. It has been found to exhibit antipsychotic, antidepressant, and anxiolytic properties. Additionally, it has also been shown to possess analgesic and anti-inflammatory effects. The compound has been tested in animal models for the treatment of various disorders such as schizophrenia, anxiety, depression, and neuropathic pain.
Propiedades
IUPAC Name |
1-[1-(propan-2-ylcarbamoyl)piperidin-4-yl]-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N5O2/c1-16(2)24-21(28)25-11-7-19(8-12-25)26-10-4-6-18(15-26)20(27)23-14-17-5-3-9-22-13-17/h3,5,9,13,16,18-19H,4,6-8,10-12,14-15H2,1-2H3,(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGULHUQOBINIGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)N1CCC(CC1)N2CCCC(C2)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~'-isopropyl-N~3~-(pyridin-3-ylmethyl)-1,4'-bipiperidine-1',3-dicarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~1~,N~1~-dimethyl-N~4~-{4-[(propylamino)sulfonyl]phenyl}-1,4-piperidinedicarboxamide](/img/structure/B5298335.png)
![1-(diphenylmethyl)-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B5298341.png)
![(3aR*,5S*,6S*,7aS*)-2-[(3-methyl-3H-imidazo[4,5-b]pyridin-6-yl)carbonyl]octahydro-1H-isoindole-5,6-diol](/img/structure/B5298342.png)
![N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B5298345.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-amine](/img/structure/B5298361.png)
![N-1,3-benzodioxol-5-yl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5298369.png)


![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[(6-methylpyridin-2-yl)methyl]acetamide](/img/structure/B5298388.png)
![N-(2-methoxyphenyl)-2-[(2,2,3,3-tetrafluoropropanoyl)amino]benzamide](/img/structure/B5298390.png)
amine dihydrochloride](/img/structure/B5298396.png)
![5-methyl-4-[(2-methyl-1H-imidazol-1-yl)methyl]-2-[4-(methylthio)phenyl]-1,3-oxazole](/img/structure/B5298411.png)

![N-[3-(1,3-benzothiazol-2-ylthio)-4-hydroxyphenyl]-4-fluorobenzenesulfonamide](/img/structure/B5298421.png)